molecular formula C15H11F2N3O4S B10947449 N-[4-(difluoromethoxy)phenyl]-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-[4-(difluoromethoxy)phenyl]-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B10947449
M. Wt: 367.3 g/mol
InChI Key: XVONPHHWGQGMBZ-UHFFFAOYSA-N
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Description

N~1~-[4-(DIFLUOROMETHOXY)PHENYL]-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a difluoromethoxyphenyl group, a furan ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(DIFLUOROMETHOXY)PHENYL]-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.

    Attachment of the difluoromethoxyphenyl group: This step involves the reaction of a difluoromethoxybenzene derivative with an appropriate electrophile.

    Final coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(DIFLUOROMETHOXY)PHENYL]-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~1~-[4-(DIFLUOROMETHOXY)PHENYL]-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: It is investigated for its potential use in the development of advanced materials, such as polymers and nanomaterials.

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N1-[4-(DIFLUOROMETHOXY)PHENYL]-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. For example:

    Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt cell membrane integrity.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation.

    Anticancer Activity: The compound may induce apoptosis in cancer cells or inhibit cell proliferation by targeting specific oncogenic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE
  • N~1~-[4-(METHOXY)PHENYL]-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE

Uniqueness

N~1~-[4-(DIFLUOROMETHOXY)PHENYL]-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE is unique due to the presence of the difluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C15H11F2N3O4S

Molecular Weight

367.3 g/mol

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C15H11F2N3O4S/c16-14(17)23-10-5-3-9(4-6-10)18-12(21)8-25-15-20-19-13(24-15)11-2-1-7-22-11/h1-7,14H,8H2,(H,18,21)

InChI Key

XVONPHHWGQGMBZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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